3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of azetidines These compounds are characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Substituents: The chloro, fluoro, and difluoromethyl groups can be introduced through halogenation reactions using reagents like thionyl chloride, fluorine gas, or difluoromethylating agents.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch vs. Continuous Processes: Choosing between batch and continuous processes based on the compound’s stability and reaction kinetics.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function, potentially acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-1-[3-(trifluoromethyl)azetidin-1-yl]propan-1-one
- 3-(3-Chloro-4-fluorophenyl)-1-[3-(methyl)azetidin-1-yl]propan-1-one
Uniqueness
The presence of the difluoromethyl group in 3-(3-Chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one may confer unique properties such as increased metabolic stability or altered binding affinity compared to similar compounds.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-10-5-8(1-3-11(10)15)2-4-12(19)18-6-9(7-18)13(16)17/h1,3,5,9,13H,2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGPVCMMBQHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.